1-(2-Chloroethyl)-3-(cyanomethyl)urea
CAS No.: 13991-67-8
Cat. No.: VC19715773
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13991-67-8 |
|---|---|
| Molecular Formula | C5H8ClN3O |
| Molecular Weight | 161.59 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-3-(cyanomethyl)urea |
| Standard InChI | InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10) |
| Standard InChI Key | JLXBWDRUULBIQN-UHFFFAOYSA-N |
| Canonical SMILES | C(CCl)NC(=O)NCC#N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 1-(2-Chloroethyl)-3-(cyanomethyl)urea is C₅H₈ClN₃O, with a molecular weight of 161.590 g/mol . The structure consists of a urea core (NH₂CONH₂) modified by a 2-chloroethyl group (-CH₂CH₂Cl) at one nitrogen atom and a cyanomethyl group (-CH₂CN) at the other.
Spectroscopic and Stereochemical Data
The compound’s IUPAC Standard InChIKey (JLXBWDRUULBIQN-UHFFFAOYSA-N) confirms its stereochemical uniqueness . While 3D structural data are available as a computed SD file , no experimental crystallographic data have been reported. The presence of the electron-withdrawing cyano group and the chloroethyl chain influences its dipole moment and solubility profile.
Related Compounds and Analogues
A structurally similar compound, 1-(cyanomethyl)urea (CAS 5962-07-2), lacks the chloroethyl substituent and exhibits a lower molecular weight (99.091 g/mol) . The addition of the chloroethyl group in the target compound enhances its potential reactivity, particularly in nucleophilic substitution reactions .
Synthesis and Manufacturing
Historical Synthesis Routes
Early synthetic routes to urea derivatives often involved the reaction of cyanamide with amines or alcohols. For 1-(2-Chloroethyl)-3-(cyanomethyl)urea, a plausible method involves:
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Cyanomethylation: Reaction of urea with chloroacetonitrile under basic conditions to form 3-(cyanomethyl)urea .
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Chloroethylation: Subsequent alkylation with 1-chloro-2-ethylamine or its derivatives to introduce the 2-chloroethyl group .
A 1987 study by Machacek et al. demonstrated the cyanomethylation of urea using nitrile precursors, achieving yields of ~74% under optimized conditions .
Modern Optimization Strategies
Recent advances emphasize catalytic methods to improve selectivity. For example:
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Phase-Transfer Catalysis: Using tetrabutylammonium bromide to enhance reaction rates in biphasic systems.
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Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining high purity .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.222 g/cm³ (analogue) | |
| Boiling Point | 264.6°C (at 760 mmHg) | |
| LogP (Partition Coefficient) | 0.269 |
The relatively low LogP value indicates moderate hydrophilicity, likely due to the polar urea and nitrile groups.
Stability and Reactivity
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Hydrolytic Stability: The cyanomethyl group may undergo hydrolysis in acidic or basic conditions to form carboxylic acid derivatives.
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Thermal Decomposition: Above 200°C, decomposition products include hydrogen cyanide (HCN) and chloroethylene, necessitating careful handling .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Urea derivatives are pivotal in drug design, particularly as kinase inhibitors or antimetabolites. The chloroethyl group in this compound suggests potential as a precursor for alkylating agents used in chemotherapy .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, respirators |
| Storage | Cool, dry conditions away from metals |
| Spill Management | Neutralize with 10% sodium bicarbonate |
Analytical Characterization
Chromatographic Methods
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LC-MS/MS: Employed for trace analysis using a C18 column and acetonitrile/water mobile phase . The exact mass (161.590 g/mol) aids in peak identification .
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IC-MS/MS: Suitable for detecting chloride ions post-decomposition .
Spectroscopic Techniques
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